molecular formula C9H12N4S B13283355 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13283355
M. Wt: 208.29 g/mol
InChI Key: FRECWROPMQNABS-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The thiazole ring, in particular, is a versatile moiety that contributes to the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This is followed by the reaction with hydrazine to form the pyrazole ring. The final step involves the methylation of the nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of thiazole and pyrazole rings, which confer a distinct set of biological activities. This makes it a valuable compound for further research and development in various fields .

Biological Activity

1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a compound that combines the pyrazole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4SC_9H_{12}N_4S, with a molecular weight of approximately 212.28 g/mol. The structure features a pyrazole ring substituted with a methyl group and an ethyl group linked to a thiazole ring, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC9H12N4SC_9H_{12}N_4S
Molecular Weight212.28 g/mol
Key Functional GroupsPyrazole, Thiazole

Antitumor Activity

Research indicates that compounds containing both pyrazole and thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines.

Case Study:
In a recent study on thiazole-containing compounds, several derivatives were tested against human cancer cell lines such as HT-29 and Jurkat cells. Compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to those without such modifications .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The incorporation of a thiazole moiety in certain compounds has been linked to enhanced efficacy in preventing seizures. For example, a specific thiazole derivative demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can yield potent anticonvulsant agents .

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. Binding affinity studies indicate that this compound may interact with enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameKey Features
1-Methyl-N-[1-(4-methylthiazol-2-yl)ethyl]-1H-pyrazol-4-amineMethyl substitution may alter biological activity
4-Bromo-1-methyl-N-[5-methylthiazolyl]pyrazole derivativesBromine presence affects solubility and reactivity
1-Ethyl-N-[5-methylthiazolyl]pyrazole derivativesVariations in thiazole substitutions impact efficacy

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-7(9-10-3-4-14-9)12-8-5-11-13(2)6-8/h3-7,12H,1-2H3

InChI Key

FRECWROPMQNABS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CN(N=C2)C

Origin of Product

United States

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